![molecular formula C17H15BrN2OS B11603313 2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline](/img/structure/B11603313.png)
2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline is an organic compound with the molecular formula C₁₇H₁₅BrN₂OS. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound also contains a bromobenzyl group attached via a sulfur atom and a methoxy group at the 6-position of the quinazoline ring. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 4-bromobenzylthiol: This intermediate can be synthesized by the reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis.
Quinazoline Core Construction: The quinazoline core can be constructed by the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its equivalents.
Final Coupling: The final step involves the coupling of 4-bromobenzylthiol with the quinazoline core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Amines, thiols, palladium catalysts
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thiol-substituted derivatives
Reduction: Dihydroquinazoline derivatives
Applications De Recherche Scientifique
2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-Bromobenzyl)sulfanyl]-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide
Uniqueness
The uniqueness of 2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline lies in its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the bromobenzylsulfanyl group at the 2-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Propriétés
Formule moléculaire |
C17H15BrN2OS |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-6-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C17H15BrN2OS/c1-11-15-9-14(21-2)7-8-16(15)20-17(19-11)22-10-12-3-5-13(18)6-4-12/h3-9H,10H2,1-2H3 |
Clé InChI |
QDUPEPIYKCSJTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=C(C=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11603231.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11603234.png)

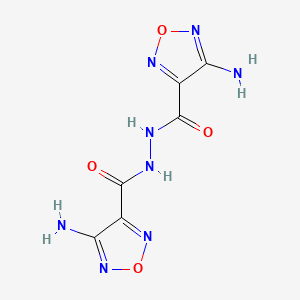
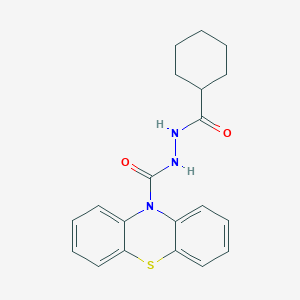
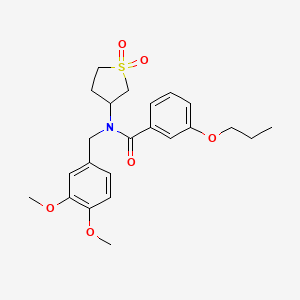
![(7Z)-3-(4-chlorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603266.png)
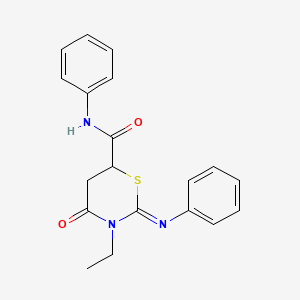
![4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B11603275.png)
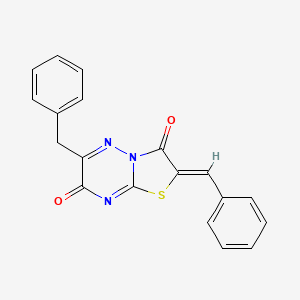
![7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603300.png)

![methyl 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11603316.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603320.png)